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Chlorine superoxide

Cat. No.: B1235073
M. Wt: 67.45 g/mol
InChI Key: ASCHNMXUWBEZDM-UHFFFAOYSA-N
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Description

Chlorine superoxide, with the formula Cl(O₂), is a compound of significant interest in the study of radical-driven chemical processes, particularly in aqueous environments. Its primary research value lies in its role in advanced oxidation processes (AOPs) for water treatment and environmental remediation. Specifically, it is recognized as an intermediate species in the reaction between superoxide radical (O₂•⁻) and hypochlorous acid (HOCl), a reaction that serves as a basis for generating highly reactive hydroxyl radicals (HO•) . This HOCl/O₂•⁻ reaction system is investigated as a potential novel AOP for the degradation of trace organic contaminants in wastewater, as it can operate efficiently at circumneutral pH with minimal additional infrastructure . The mechanism of action in these pathways involves complex radical reactions. The formation of this compound and its subsequent interactions can lead to the generation of not only hydroxyl radicals but also various reactive chlorine species (RCS), such as chlorine monoxide radical (ClO•) and chlorine radical (Cl•) . These radical species are potent oxidizers capable of non-selectively degrading a wide range of organic pollutants and contributing to the inactivation of microorganisms. Researchers utilize this compound to explore these intricate reaction mechanisms and their applications in improving water purification technologies . This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, and it is strictly prohibited for personal use. Researchers should consult relevant safety data sheets and handle this reactive compound with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula ClO2 B1235073 Chlorine superoxide

Properties

Molecular Formula

ClO2

Molecular Weight

67.45 g/mol

InChI

InChI=1S/ClO2/c1-3-2

InChI Key

ASCHNMXUWBEZDM-UHFFFAOYSA-N

Canonical SMILES

[O]OCl

Origin of Product

United States

Synthesis and Formation Pathways of Chlorine Superoxide

Gas-Phase Formation Mechanisms

In the gas phase, chlorine superoxide (B77818) is primarily formed through photochemical processes, reactions between radicals, and interactions involving ozone. These mechanisms are particularly relevant to atmospheric chemistry, where chlorine-containing compounds and sunlight play a significant role.

Photochemical Generation Routes

Photochemical activation is a primary driver for the gas-phase synthesis of chlorine superoxide. This typically involves the absorption of light by a precursor molecule, leading to the formation of reactive species that subsequently produce ClOO.

One documented method involves the ultraviolet (UV) irradiation of chlorine dioxide (OClO) in the presence of water. researchgate.net When OClO and water are co-deposited on a surface and irradiated, the formation of this compound (ClOO) is observed. researchgate.net This suggests that a key step in the process is the photoisomerization of OClO to ClOO. researchgate.net The reaction can be represented as:

H₂O-OClO + hν (UV light) → H₂O-ClOO researchgate.net

Another significant photochemical route involves the photolysis of molecular chlorine (Cl₂) in the presence of oxygen (O₂). The process begins with the homolytic cleavage of the Cl-Cl bond by UV light to form two chlorine radicals (Cl•). libretexts.orgchemistrytalk.org These highly reactive chlorine atoms can then combine with molecular oxygen to form the chloroperoxyl radical. This method has been demonstrated in laboratory settings, for instance, by the photolysis of a mixture of 1% Cl₂, 0.1% O₂, and 98.8% Argon gas at cryogenic temperatures (4 K), which successfully generated the "Cl-O-O" structure. nih.gov

Radical-Radical Reaction Pathways

The most direct formation pathway for this compound is the association reaction between a chlorine radical (Cl•) and a molecule of oxygen (O₂). aip.org This is a reversible equilibrium reaction fundamental to understanding the behavior of chlorine in oxidative environments.

Cl• + O₂ ⇌ ClOO• aip.org

The formation of the chlorine radical (Cl•) is the prerequisite for this pathway. In the atmosphere, a major source of chlorine radicals is the photodissociation of chlorofluorocarbons (CFCs) by solar UV radiation in the stratosphere. wikipedia.orgnoaa.gov Similarly, the photolysis of molecular chlorine also serves as a source of Cl• radicals. libretexts.org

Complex radical interactions can also lead to the formation of ClOO. For example, the reaction between hypochlorous acid (HOCl) and the superoxide radical (O₂•⁻) in aqueous phases generates a cascade of reactive species, including chlorine radicals (Cl•), which can then react with oxygen. nih.gov

Ozonolysis-Related Formation

Ozonolysis, the reaction with ozone (O₃), provides another critical pathway for ClOO formation, especially in the context of stratospheric ozone depletion. When a chlorine atom (Cl•) reacts with an ozone molecule, it can lead to the formation of chlorine monoxide (ClO) and an oxygen molecule (O₂). noaa.gov

Cl• + O₃ → ClO• + O₂ noaa.gov

The this compound radical (ClOO) is considered a transient intermediate in this reaction. The chlorine atom initially associates with an oxygen atom of the ozone molecule, forming the Cl-O-O-O adduct, which is unstable and rapidly rearranges and decomposes to the more stable products, ClO and O₂. The formation of chlorine peroxide (ClOOCl), a dimer of the chlorine monoxide radical, can also occur from the reaction of chlorine atoms with ozone, further highlighting the complex chemistry involved. wikipedia.org

Table 1: Gas-Phase Formation Pathways of this compound

Formation Pathway Description Key Chemical Reaction(s)

| Photochemical Generation | UV irradiation of precursors like chlorine dioxide with water, or molecular chlorine with oxygen, leads to the formation of ClOO. | H₂O-OClO + hν → H₂O-ClOO researchgate.net Cl₂ + hν → 2Cl• followed by Cl• + O₂ → ClOO• libretexts.orgnih.gov | | Radical-Radical Reaction | Direct association of a chlorine radical with molecular oxygen. This is a fundamental equilibrium reaction. | Cl• + O₂ ⇌ ClOO• aip.org | | Ozonolysis-Related Formation | Reaction of chlorine atoms with ozone produces ClOO as a short-lived intermediate that decomposes to chlorine monoxide and oxygen. | Cl• + O₃ → [ClOOO]• → ClO• + O₂ noaa.gov |

Condensed-Phase Generation Methods

In the condensed phase, particularly in aqueous solutions, this compound can be generated through electrochemical methods or the decomposition of specific chemical precursors. These methods are often employed in water treatment and disinfection processes.

Electrochemical Synthesis Approaches

Electrochemical methods offer a controlled way to generate reactive species, including superoxide, which can then be used to form this compound. The typical approach is an indirect synthesis that begins with the electrochemical generation of the superoxide radical anion (O₂•⁻). acs.orgcardiff.ac.uk

This is achieved through the one-electron reduction of molecular oxygen dissolved in a solution, often using aprotic solvents to enhance the stability of the superoxide radical. acs.orgsc.edunih.gov The procedure is relatively simple and avoids the formation of byproducts. acs.org Once generated, the superoxide radical can react with a chlorine source present in the solution to form this compound. This principle is explored in advanced oxidation processes where electro-generated superoxide is used for reactions like the oxychlorination of alkenes. cardiff.ac.uk

Another approach involves preparing stable aqueous stocks of superoxide (O₂•⁻) at a high pH (>12) and then reacting them with a source of free available chlorine, such as hypochlorous acid (HOCl), at a neutral pH. nih.gov This reaction produces hydroxyl radicals and various reactive chlorine species, with ClOO being a key intermediate. nih.gov

Chemical Precursor Decomposition

The decomposition of certain chlorine-containing compounds under specific conditions is a well-documented method for producing this compound in aqueous solutions.

NaClO₂ + H⁺ → HClO₂ + Na⁺ jst.go.jp

Sodium Persulfate and Sodium Chlorite (B76162) Reactions: The reaction between sodium persulfate (Na₂S₂O₈) and sodium chlorite (NaClO₂) is used to generate chlorine dioxide (ClO₂) for disinfection. google.comtu-darmstadt.degoogle.com This process operates through a radical chain mechanism. Persulfate is activated (e.g., by heat or other means) to form sulfate (B86663) radicals (SO₄•⁻). These powerful oxidizing radicals react with chlorite ions, initiating a series of reactions that produce ClO₂. researchgate.net Within this complex radical cascade, the formation of this compound as a transient species is mechanistically plausible, although the primary end product is chlorine dioxide. The reaction is typically initiated by:

S₂O₈²⁻ → 2SO₄•⁻

SO₄•⁻ + ClO₂⁻ → SO₄²⁻ + ClO₂•

Table 2: Condensed-Phase Generation Methods for this compound

Generation Method Description Key Reactants
Electrochemical Synthesis Indirect synthesis involving the electrochemical reduction of oxygen to superoxide (O₂•⁻), which then reacts with a chlorine source. Dissolved O₂ + Chlorine Source (e.g., HOCl) nih.govacs.org
Acidified Sodium Chlorite The acidification of sodium chlorite solutions leads to the formation of chlorous acid and subsequent decomposition, producing the chloroperoxyl radical (Cl-O-O•). Sodium Chlorite (NaClO₂) + Acid (e.g., HCl) nih.gov
Sodium Persulfate & Sodium Chlorite The oxidation of sodium chlorite by sodium persulfate proceeds via a radical mechanism, which can involve the transient formation of ClOO. Sodium Chlorite (NaClO₂) + Sodium Persulfate (Na₂S₂O₈) google.comresearchgate.net

Matrix Isolation Techniques for Stability

Matrix isolation is a powerful experimental technique used to study reactive species, such as this compound (ClOO), by trapping them in an inert, solid matrix at very low temperatures. This method prevents the highly reactive molecules from reacting with themselves or other species, allowing for detailed spectroscopic analysis.

The general procedure involves co-depositing a precursor molecule, highly diluted in an inert gas like argon or neon, onto a cryogenic window maintained at temperatures as low as 5 to 15 K. nih.gov The precursor is then subjected to a process, such as photolysis or thermolysis, to generate the desired radical, which becomes trapped and stabilized within the solid matrix.

Several methods have been employed to generate and isolate this compound for spectroscopic study:

Photolysis of Chlorine Dioxide (OClO): One common method involves the photolysis of chlorine dioxide (OClO) trapped in an argon matrix. acs.org UV irradiation of matrix-isolated OClO leads to its photoisomerization into this compound (ClOO). acs.orgresearchgate.net The wavelength of light used can influence the reaction; for instance, irradiation of an OClO/argon matrix can produce ClOO. acs.org

Reaction of Chlorine Atoms with Oxygen: this compound can be formed by the reaction of chlorine atoms with molecular oxygen (O₂). In matrix isolation experiments, chlorine atoms can be generated by passing a mixture of chlorine (Cl₂) and argon through a microwave discharge. acs.org When this mixture is co-deposited with an Ar/O₂ mixture onto the cold window, ClOO is formed and trapped.

Thermolysis of Precursors: Low-pressure flash thermolysis of various precursor molecules containing chlorine and oxygen can also yield ClOO radicals, which are then quenched and trapped in the matrix. nih.gov

Photolysis of Dichlorine Monoxide (Cl₂O): The photolysis of matrix-isolated dichlorine monoxide in the presence of oxygen has also been used to produce ClOO. capes.gov.br

The inert matrix environment minimizes intermolecular interactions, although some influence on the vibrational frequencies and electronic transitions of the trapped molecule can be observed compared to the gas phase. nih.gov For example, the infrared and UV spectra of ClOO have been successfully measured in argon matrices. acs.org These studies have been crucial in determining the structure and properties of this transient radical.

Table 1: Spectroscopic Data for Matrix-Isolated this compound (ClOO)

Spectroscopic ParameterValue in Argon MatrixReference
Infrared Fundamental (low-wavenumber)192.4 cm⁻¹ acs.org
Infrared Band (assigned to ClOO)1442.5 cm⁻¹ acs.org
Infrared Band (assigned to ClOO)373 cm⁻¹ acs.org
UV Absorption Maximum260 nm researchgate.net

This table presents a selection of spectroscopic data obtained from matrix isolation studies of this compound. The specific values can vary slightly depending on the matrix material and experimental conditions.

The study of the photochemistry of matrix-isolated ClOO has revealed that it can be converted back to OClO upon irradiation with certain wavelengths of light. acs.org This reversible photoisomerization has been a key area of investigation in understanding the fundamental properties of the ClO₂ isomeric system.

Reactivity and Reaction Kinetics of Chlorine Superoxide

Gas-Phase Reaction Kinetics

In the gas phase, chlorine superoxide (B77818) participates in several reactions that are crucial for understanding atmospheric chemical cycles, particularly those involving halogen radicals that contribute to ozone layer dynamics.

The gas-phase reactions of chlorine superoxide with other halogen-containing species are fundamental to stratospheric chemistry. While direct kinetic data for the reaction between atomic bromine (Br) and this compound (ClO₂) is not extensively documented in the reviewed literature, the reaction between bromine monoxide (BrO) and chlorine monoxide (ClO) is well-studied and is a significant source of chlorine dioxide in the stratosphere.

The reaction BrO + ClO has three main product channels caltech.eduosti.govresearchgate.net:

BrO + ClO → Br + ClOO

BrO + ClO → Br + OClO (Chlorine Dioxide)

BrO + ClO → BrCl + O₂

Kinetic studies have provided Arrhenius expressions for the different channels of the BrO + ClO reaction. These expressions describe the temperature dependence of the rate coefficients. osti.gov

Another critical reaction in the stratosphere is the self-reaction of chlorine monoxide radicals (ClO + ClO), which can lead to the formation of the ClO dimer (Cl₂O₂). rsc.org This reaction is a key step in catalytic ozone destruction cycles.

The reaction is an association reaction, dependent on a third body (M) to stabilize the product:

ClO + ClO + M → Cl₂O₂ + M rsc.org

The kinetics of this reaction have been studied as a function of both temperature and pressure. rsc.org

Chlorine dioxide is photochemically active and readily undergoes photolysis when exposed to ultraviolet (UV) radiation. This process is a primary step in many of its applications and environmental transformations. The photolysis of ClO₂ leads to the homolytic fission of the chlorine-oxygen bond, resulting in the formation of primary radical species such as atomic chlorine (Cl•), atomic oxygen (O•), and chlorine monoxide (ClO•). acs.org

The photodissociation pathways are wavelength-dependent. Following photoexcitation, ClO₂ can either dissociate directly or form the photoisomer ClOO, which then decomposes. acs.org Studies have shown that in aqueous solutions, the quantum yield for atomic chlorine production increases with higher actinic energy (i.e., shorter wavelengths). acs.org

The primary photoproducts can initiate a series of secondary reactions, leading to the formation of other reactive species like hydroxyl radicals (HO•), ozone (O₃), and dichlorine (Cl₂). acs.org The dynamics of these processes occur on ultrafast timescales, with the vibrational relaxation of the photoisomer occurring within picoseconds. acs.org

The rates of gas-phase reactions involving this compound and related species are significantly influenced by temperature and pressure.

The association reaction ClO + ClO + M → Cl₂O₂ + M is, by its nature, dependent on the pressure of the third body (M). Kinetic studies have determined the limiting low- and high-pressure rate coefficients and their temperature dependence. The reaction is found to be more rapid than previously thought, with the rate coefficient showing a negative dependence on temperature. rsc.org For instance, one study provided the following expressions for the rate coefficients in a nitrogen bath gas:

Low-pressure limit (k₀): (2.78 ± 0.82) × 10⁻³² × (T/300)⁻³⁹⁹ ᶜᵐ⁶ molecule⁻² s⁻¹ rsc.org

High-pressure limit (k∞): (3.37 ± 1.67) × 10⁻¹² × (T/300)⁻¹⁴⁹ ᶜᵐ³ molecule⁻¹ s⁻¹ rsc.org

Similarly, the reaction ClO + NO₂ + M → ClONO₂ + M also exhibits clear pressure and temperature dependence, with the rate constant increasing at higher pressures and lower temperatures. rsc.org

Interactive Data Table: Gas-Phase Reaction Kinetics

ReactionReactantsProductsRate Coefficient (k) at 298 KTemperature Dependence (Arrhenius Expression)Pressure DependenceCitation(s)
BrO + ClOBrO, ClOBr + OClO6.7 x 10⁻¹³ exp(622/T) cm³ molecule⁻¹ s⁻¹k(T) = (6.7 ± 1.0) x 10⁻¹³ exp((622 ± 94)/T)Independent (1-760 Torr) osti.govresearchgate.net
ClO + ClOClO, ClO, MCl₂O₂Varies with pressurek₀ = (2.78 ± 0.82) × 10⁻³² (T/300)⁻³⁹⁹Dependent rsc.org
ClO + NO₂ClO, NO₂, MClONO₂Varies with pressurek₁=(4.3 ± 1.2)× 10⁻³³ exp[(1085 ± 86)/T] (at 50 Torr)Dependent rsc.org

Photolysis Dynamics of ClO₂

Solution-Phase Reactivity

In the solution phase, this compound's reactivity is often characterized by its role as a selective oxidant, participating in reactions through mechanisms such as radical scavenging and electron transfer.

Chlorine dioxide can act as a scavenger of certain radical species in solution. However, its reactivity as a radical scavenger is generally less than that of other chlorine species like hypochlorous acid (HOCl). acs.org The mechanism of scavenging often involves the formation of an adduct or an electron transfer.

For example, in the context of UV/chlorine advanced oxidation processes, increasing the initial concentration of ClO₂ can lead to a balance between the formation of desired radicals from photolysis and the scavenging of these same radicals by the excess ClO₂. acs.org This self-scavenging effect can limit the efficiency of contaminant degradation at high ClO₂ concentrations.

Studies have also shown that ClO₂ can react with radical intermediates formed during the oxidation of organic compounds. In the oxidation of cysteine, for instance, a proposed mechanism involves the reaction of a cysteinyl radical (CS•) with a second molecule of ClO₂ to form a cysteinyl-ClO₂ adduct. nih.gov This demonstrates a pathway where ClO₂ scavenges an organic radical. The rate constant for the reaction of ClO₂ with hydroxyl radicals (•OH) has been reported as 4 x 10⁹ M⁻¹ s⁻¹, indicating a high reactivity. acs.org

One of the most dominant reaction pathways for this compound in solution is single-electron transfer. scilit.comresearchgate.netresearchgate.net ClO₂ is a potent oxidizing agent that readily accepts an electron from electron-rich moieties in other molecules, becoming reduced to the chlorite (B76162) ion (ClO₂⁻). scilit.comresearchgate.net

This mechanism is central to its reactions with a wide array of organic and inorganic compounds. The reaction rates are typically second-order and show a strong dependence on the pH of the solution and the structure of the reacting compound. scilit.comresearchgate.net

Detailed kinetic studies have been performed for various electron transfer reactions:

Cysteine: The reaction with the cysteinyl anion (CS⁻) is rapid, with a second-order rate constant of 1.03 x 10⁸ M⁻¹ s⁻¹. The initial step is an electron transfer from the anion to ClO₂. nih.gov

Glutathione (B108866): The oxidation of the glutathione anion (GS⁻) by ClO₂ is also very fast, with a rate constant of 1.40 x 10⁸ M⁻¹ s⁻¹. nih.gov

Phenols and Anilines: ClO₂ reacts selectively and rapidly with phenolic and anilinic compounds, which are electron-rich. The apparent second-order rate constants (k_app) at pH 7.0 are in the range of 10³–10⁹ M⁻¹s⁻¹ for phenols and 10⁵–10⁸ M⁻¹s⁻¹ for anilines. researchgate.net

Thiols: Thiols are also highly reactive towards ClO₂, with apparent rate constants greater than 10⁸ M⁻¹s⁻¹. researchgate.net

The electron transfer mechanism explains the selectivity of chlorine dioxide, as it preferentially attacks sites with the highest electron densities within a molecule. scilit.com

Interactive Data Table: Solution-Phase Electron Transfer Reaction Kinetics

ReactantReaction TypeRate Constant (k)pHCitation(s)
Cysteine (anion)Electron Transfer1.03 x 10⁸ M⁻¹ s⁻¹> pKa nih.gov
Glutathione (anion)Electron Transfer1.40 x 10⁸ M⁻¹ s⁻¹> pKa nih.gov
PhenolsElectron Transfer10³–10⁹ M⁻¹s⁻¹7.0 researchgate.net
AnilinesElectron Transfer10⁵–10⁸ M⁻¹s⁻¹7.0 researchgate.net
ThiolsElectron Transfer> 10⁸ M⁻¹s⁻¹7.0 researchgate.net

Reaction with Organic and Inorganic Substrates

Chlorine dioxide (ClO₂) is a selective oxidant that reacts rapidly with a variety of organic and inorganic substrates, primarily through electron-transfer mechanisms. researchgate.net Its reactivity is highly dependent on the chemical nature of the substrate, particularly the presence of electron-rich moieties. researchgate.net

Organic Substrates:

Phenols: ClO₂ reacts swiftly with phenolic compounds. The reaction rate is pH-dependent, increasing as the pH rises, which is attributed to the greater reactivity of the deprotonated phenolate (B1203915) ion. researchgate.netuni-due.de For instance, the reaction with phenol (B47542) itself results in the formation of chlorite (ClO₂⁻) and hypochlorous acid (HOCl). researchgate.net The rate constants for reactions with various phenols can range from 10³ to 10⁹ M⁻¹s⁻¹. researchgate.net Subsequent oxidation steps generally lead to the formation of products like benzoquinones, aldehydes, and carboxylic acids. researchgate.netresearchgate.net

Amines: Secondary and tertiary amines are readily oxidized by ClO₂. scotmas.com The reaction rates with anilines are high, with apparent second-order rate constants (kapp) in the range of 10⁵–10⁸ M⁻¹s⁻¹. researchgate.net In contrast, primary amines show much lower reactivity. scotmas.com

Thiols (Cysteine and Glutathione): Thiols are among the most reactive substrates towards ClO₂. researchgate.net The oxidation of cysteine and glutathione is rapid, with second-order rate constants exceeding 10⁸ M⁻¹s⁻¹. researchgate.netacs.org The reaction mechanism involves an initial electron transfer from the thiolate anion (RS⁻) to ClO₂. acs.org The subsequent steps and final products are pH-dependent. In acidic conditions, the primary product is the corresponding sulfonic acid (e.g., cysteic acid), whereas at higher pH, disulfides (e.g., cystine) are formed. acs.orgresearchgate.net

Inorganic Substrates:

Iodide (I⁻), Cyanide (CN⁻), Nitrite (B80452) (NO₂⁻), and Sulfite (SO₃²⁻): Chlorine dioxide reacts rapidly with these inorganic anions. At a neutral pH of 7.0, the apparent second-order reaction rate constants are in the range of 10²–10⁶ M⁻¹s⁻¹. researchgate.net The reaction with nitrite is particularly fast; for example, the second-order rate constant for the reaction of Cl₂ with nitrite has been reported as 2.6 × 10⁶ M⁻¹s⁻¹. nih.gov

Iron(II) and Manganese(II): Fe(II) and Mn(II) are quickly oxidized by ClO₂. researchgate.net The presence of Fe(II) can significantly accelerate the oxidation of Mn(II) by free chlorine, a related process, by promoting the formation of Mn(II)-doped ferrihydrite, which acts as a heterogeneous catalyst. nih.gov

The table below summarizes the reaction rate constants of chlorine dioxide with various substrates.

SubstrateSubstrate TypeApparent Second-Order Rate Constant (kapp) at pH 7 (M⁻¹s⁻¹)Reference
PhenolsOrganic10³ – 10⁹ researchgate.net
AnilinesOrganic10⁵ – 10⁸ researchgate.net
ThiolsOrganic> 10⁸ researchgate.net
Cysteine (as CS⁻)Organic1.03 × 10⁸ acs.org
Glutathione (as GS⁻)Organic1.40 × 10⁸ acs.org
Iodide (I⁻)Inorganic10² – 10⁶ researchgate.net
Cyanide (CN⁻)Inorganic
Nitrite (NO₂⁻)Inorganic
Sulfite (SO₃²⁻)Inorganic
Fe(II)InorganicRapid (Specific k not cited) researchgate.net
Mn(II)Inorganic

Reaction Product Analysis and Identification

The analysis of products from ClO₂ reactions reveals that the initial attack causes minor modifications to the parent compound, but further oxidation leads to more significant structural changes. researchgate.net

Oxidation of Phenols: The oxidation of phenol with ClO₂ has been shown to produce benzoquinones, which can be identified using liquid chromatography and gas chromatography-mass spectrometry. researchgate.net Further oxidation can break the aromatic ring, yielding smaller molecules like carboxylic acids. researchgate.net

Oxidation of Thiols: The products of thiol oxidation are pH-dependent. For cysteine, acidic conditions lead to the formation of cysteic acid (CSO₃H), via a sulfinic acid (CSO₂H) intermediate. acs.orgresearchgate.net As the pH increases, the formation of the disulfide, cystine (CSSC), becomes the dominant pathway. acs.orgresearchgate.net

Inorganic Products: The primary reduction product of ClO₂ in most of its oxidation reactions is the chlorite ion (ClO₂⁻). researchgate.netresearchgate.net The yield of chlorite can vary depending on the substrate. For example, the oxidation of amines and certain phenols at pH 7 results in chlorite yields greater than 50%, while for thiols and benzoquinones, the yields are less than 50%. researchgate.net In some reactions, such as the oxidation of phenol, hypochlorous acid (HOCl) is also formed as a significant product. researchgate.net

Mechanistic Investigations of ClO₂ Transformations

The primary mechanism for ClO₂ reactions is a one-electron transfer from the substrate to ClO₂, which is the dominant pathway. researchgate.net This initial step generates the chlorite ion (ClO₂⁻) and a radical cation of the substrate.

Reaction with Cysteine: The proposed mechanism for the reaction with cysteine begins with an electron transfer from the cysteinyl anion (CS⁻) to ClO₂. This is followed by a rapid reaction between the resulting cysteinyl radical (CS•) and a second ClO₂ molecule to form a cysteinyl-ClO₂ adduct (CSOClO). acs.org This highly reactive adduct then decays through different pathways depending on the pH. In acidic solutions, it hydrolyzes to form sulfinic acid and HOCl, which then react further to produce cysteic acid and chloride (Cl⁻). acs.org

Formation of Oxycarbonyls: The radical reactivity of chlorine dioxide is known to result in the formation of oxycarbonyls. scotmas.com This contrasts with the electrophilic nature of chlorine (Cl₂) or hypochlorous acid, which typically lead to the formation of halogenated organic compounds through addition or substitution reactions. scotmas.com The formation of oxycarbonyls is a key feature that distinguishes the oxidative behavior of ClO₂ from other chlorine-based oxidants.

Theoretical and Computational Studies of Chlorine Superoxide

Electronic Structure Calculations

Electronic structure calculations are fundamental to determining the geometric and energetic properties of chlorine superoxide (B77818). These computational approaches model the distribution of electrons within the molecule, which governs its stability, reactivity, and spectroscopic signatures.

Ab initio methods, which are based on first principles of quantum mechanics without reliance on empirical parameters, offer a high-accuracy pathway to understanding ClO₂. Techniques such as Møller-Plesset perturbation theory (MP2), multireference configuration interaction (MRCI), and coupled-cluster (CC) theory have been employed to study its properties. researchgate.netresearchgate.net

High-level coupled-cluster theory, particularly including single, double, triple, and perturbative quadruple excitations [CCSDT(Q)], has been used to systematically investigate the geometry of the chlorine superoxide isomer (ClOO). researchgate.net These studies demonstrate a significant sensitivity of the Cl-O bond length to both the extent of electron correlation included in the calculation and the size of the basis set used. researchgate.netnsf.gov For instance, achieving convergence to the experimental bond length requires calculations at the CCSDT(Q) level with extrapolation to the complete basis set (CBS) limit. nsf.gov MRCI calculations have also been utilized to explore the potential energy surfaces of the low-lying electronic states of both the OClO and ClOO isomers, providing data on their geometry, vibrational frequencies, and dissociation energies. researchgate.net

Table 1: Comparison of Calculated and Experimental Cl-O Bond Lengths in ClOO Radical using Different Ab Initio Methods

MethodBasis SetCalculated Cl-O Bond Length (Å)Reference
CCSD(T)aug-cc-pV(T+d)Z2.169 nsf.gov
CCSD(T)aug-cc-pV(Q+d)Z2.115 nsf.gov
CCSD(T)aug-cc-pV(5+d)Z2.083 nsf.gov
CCSDT(Q)cc-pV(T+d)Z1.954 nsf.gov
Experimental Value 1.833 nsf.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a computationally efficient yet reliable method for studying chlorine-oxygen compounds. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange-correlation, have proven particularly effective.

Studies using hybrid functionals like B3LYP and B3PW91 have successfully predicted the geometrical parameters, vibrational frequencies, relative stabilities, and dissociation energies of the ClOO radical and its isomer OClO. DFT calculations show that the ClOO isomer is more stable than OClO by approximately 3.0 kcal/mol, which aligns well with the experimental value of 4 kcal/mol. Furthermore, the harmonic vibrational frequencies calculated with DFT are in good agreement with experimental data. The B3LYP method, combined with large basis sets such as cc-pv5z, has also been applied to determine the finite thermochemical properties of various chlorine oxide species, including ClO₂. nih.gov DFT is also used to investigate reaction mechanisms, such as the oxidation of lignin (B12514952) by chlorine dioxide, by calculating reaction energy barriers and analyzing molecular properties like electrostatic potentials and atomic charges. nih.gov

Table 2: Comparison of Geometrical Parameters for ClOO Radical from DFT Calculations and Experiment

ParameterB3LYPB3PW91Experiment
r(Cl-O) (Å)2.0672.0811.833
r(O-O) (Å)1.2201.2181.209
∠(Cl-O-O) (°)114.7114.7115.7
Source: Data compiled from a 1998 study on chlorine-oxygen compounds.

Spin-Orbit Coupling Effects

As a radical species with an unpaired electron, the electronic structure of chlorine-containing molecules like ClO₂ is influenced by spin-orbit coupling. This relativistic effect describes the interaction between the electron's spin and its orbital angular momentum. In the case of the chlorine atom, spin-orbit coupling splits the ground electronic state (²P) into two distinct fine-structure states: ²P₃/₂ and ²P₁/₂. researchgate.netrsc.org

This splitting is significant and can influence the reactivity of chlorine radicals. wikipedia.org Theoretical studies on related reactions, such as Cl + HCl, have shown that spin-orbit coupling can affect reaction probabilities and thermal rate coefficients. rsc.org While the ²P₃/₂ state is typically more reactive, nonadiabatic coupling can lead to surprising reactivity from the ²P₁/₂ state under certain conditions. rsc.org For a molecule like this compound, spin-orbit effects are crucial for accurately describing the potential energy surfaces and the dynamics of reactions in which it participates. These interactions are accounted for in high-level theoretical models to ensure a correct description of the system's quantum mechanical behavior. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes. These simulations are invaluable for studying reaction pathways and the influence of the environment on reactivity.

Computational methods are used to simulate the pathways of reactions involving this compound. This includes mapping potential energy surfaces to identify all relevant stationary points and dissociation channels, as was done for the ground electronic state of ClO₂. researchgate.net Such simulations help elucidate the mechanisms of formation and decomposition. For instance, an ab initio investigation has been performed on the reaction mechanism of ClO + O → Cl + O₂. acs.org

A dominant reaction pathway for ClO₂, particularly in the context of its role as an oxidizing agent, is one-electron transfer. mdpi.comresearchgate.netrsc.org Simulations and mechanistic studies of ClO₂ reacting with various organic compounds, such as phenols and amines, confirm that the reaction is initiated by the transfer of a single electron from the substrate to ClO₂. researchgate.netrsc.org For example, a proposed reaction pathway for the interaction of ClO₂ with tryptophan involves an initial electron transfer to form a nitrogen-centered radical, followed by intramolecular reactions. tu-darmstadt.de

The surrounding solvent environment can profoundly impact the reactivity and dynamics of ClO₂. Molecular dynamics simulations and spectroscopic studies have been crucial in understanding these effects, especially in aqueous solutions. capes.gov.br

Femtosecond transient absorption spectroscopy studies on the photochemistry of ClO₂ in water revealed that following photoexcitation, the molecule undergoes vibrational relaxation in its ground electronic state within approximately 9 picoseconds. capes.gov.br The dominant pathway for the formation of chlorine atoms proceeds through the isomerized ClOO form, which reaches thermal equilibrium before dissociating. capes.gov.br The solvent also plays a role in the reactivity of ClO₂ with other compounds. The reaction rates of ClO₂ with various micropollutants are highly dependent on the solution's pH. mdpi.com For instance, the reaction rate constants for phenols increase by several orders of magnitude as the pH rises and the phenolic compounds dissociate. nih.gov In nonpolar solvents like chloroform, solvation still plays a key role in the molecule's spectroscopic properties. acs.org

Table 3: Apparent Second-Order Rate Constants (k_app) for the Reaction of ClO₂ with Various Organic Compounds at Neutral pH

Compound Classk_app (M⁻¹s⁻¹)
Phenols10³ – 10⁹
Anilines10⁵ – 10⁸
Thiols> 10⁸
Aliphatic tertiary amines10¹ – 10⁶
Source: Data compiled from a review on ClO₂ reactions in water treatment. rsc.org

Reaction Pathway Simulations

Spectroscopic Parameter Prediction

Theoretical and computational chemistry has played a crucial role in predicting the spectroscopic parameters of this compound (ClOO), a molecule that presents significant challenges to both experimental and theoretical characterization. aip.org Various ab initio and density functional theory (DFT) methods have been employed to calculate its geometric structure, vibrational frequencies, and electronic spectra.

Early computational investigations focused on determining the equilibrium geometry of ClO₂ isomers. Multireference configuration interaction (MRCI) calculations have been instrumental in providing a detailed potential energy surface for the ground electronic state of ClO₂. aip.org These studies have been essential in understanding the molecule's structural properties. For instance, calculated equilibrium structural parameters, such as a Cl-O bond length of 1.523 Å and an O-Cl-O angle of 118.0°, have been compared with experimental microwave values. aip.org

Predictions of the vibrational frequencies of ClOO are vital for interpreting experimental infrared and Raman spectra. Theoretical calculations have explored the symmetric stretch, bending, and asymmetric stretching vibrational modes. aip.orgpsu.edu For the more stable OClO isomer, resonance Raman spectra have been studied in both the gas phase and in solution, revealing differences in the evolution of the asymmetric stretch coordinate between the phases. psu.edu

The electronic spectrum of ClOO has also been a subject of extensive theoretical study. Multireference configuration interaction calculations have been used to predict vertical excitation energies and oscillator strengths for both doublet and quartet states. researchgate.net These calculations have predicted strong absorptions for the ClOO radical from its X²A″ ground state at specific ultraviolet wavelengths. researchgate.net The complex electronic structure of ClOO, arising from the interaction of the chlorine atom's ground state with different states of molecular oxygen, has been a key area of investigation. researchgate.net The performance of various computational methods, including single-reference versus multi-reference approaches and DFT, has been evaluated for their ability to accurately describe the bonding and electronic properties of this challenging radical. nsf.gov

Predicted Spectroscopic Data for Chlorine Dioxide Isomers

Parameter OClO (Chlorine Dioxide) ClOO (this compound) Method Source
Geometric Parameters
Cl-O Bond Length (Å) 1.523 ~1.8-2.0 (predicted) B3LYP/6-311++G** aip.org
O-Cl-O Angle (°) 118.0 N/A B3LYP/6-311++G** aip.org
Electronic Transitions
Strong Absorption (nm) N/A 186, 235 MRCI researchgate.net
Experimental Max (nm) N/A ~248 Experimental researchgate.net

Computational Modeling of Atmospheric ClO₂ Cycles

Computational models are indispensable tools for understanding the role of chlorine species, including this compound (ClOO), in atmospheric chemistry. These models simulate the complex chemical reactions and transport processes that govern the distribution and impact of chlorine compounds in the troposphere and stratosphere.

Global 3-D models of atmospheric chemistry, such as GEOS-Chem and TOMCAT, incorporate detailed chlorine chemistry schemes. copernicus.orgconicet.gov.ar These models account for various sources of inorganic chlorine (Cly), including the oxidation of organochlorines and the acid displacement of HCl from sea salt aerosols. copernicus.orgconicet.gov.ar The reactive chlorine family (Cl* or Cly) in these models includes a range of species such as Cl, ClO, Cl₂, HOCl, ClNO₃, and ClNO₂. copernicus.orgwhiterose.ac.uk this compound (ClOO) is also included as part of the gas-phase inorganic chlorine species. copernicus.orgwhiterose.ac.uk

These models are used to simulate the production, loss, and cycling of reactive chlorine. For instance, the reaction of Cl with ozone (O₃) is a key step that forms ClO, which can then participate in catalytic cycles that deplete ozone. The ClO radical can self-react to form the ClO dimer (Cl₂O₂), also known as chlorine peroxide, which is a significant player in polar stratospheric ozone loss. nasa.govcopernicus.org Computational models have been used to direct field measurements by predicting regions where species like chlorine peroxide are expected to be present. nasa.gov

Furthermore, computational studies investigate specific reaction mechanisms at a molecular level. Quantum chemistry calculations are used to determine the potential energy surfaces and rate constants for reactions involving chlorine radicals. researchgate.netgassnova.no For example, the reactions of Cl atoms with various atmospheric organic compounds are studied to understand their degradation pathways. researchgate.net Ab initio molecular dynamics simulations are employed to investigate reactions at air-water interfaces, such as the formation of Cl₂ from the reaction of HOCl with chloride ions. acs.org These detailed mechanistic studies provide crucial parameters for the larger-scale atmospheric models.

Spectroscopic Characterization and Detection Methodologies for Chlorine Superoxide

Absorption Spectroscopy Techniques

Absorption spectroscopy is a fundamental tool for detecting ClOO and quantifying its concentration. By measuring the absorption of light at specific wavelengths, researchers can identify the molecule and determine its absorption cross-section, a measure of the probability of light absorption.

The chlorine superoxide (B77818) radical possesses a distinct electronic absorption spectrum in the ultraviolet (UV) region. Early studies using molecular modulation kinetic spectrometry identified the UV spectrum of the ClOO radical. nist.gov The spectrum is characterized by a broad absorption band peaking around 248 nm. The absorption cross-sections have been measured, providing critical data for kinetic models of atmospheric chemistry. uv-vis-spectral-atlas-mainz.org For instance, time-resolved resonance Raman studies have utilized a probe wavelength of 260 nm, where the absorption cross-section for ClOO is known to be significant, to monitor its formation dynamics. psu.edu

The table below summarizes the reported UV absorption data for the chlorine superoxide radical.

Wavelength Range (nm)Peak Absorption (nm)Method/Reference
238.5 - 283.0~248Baer (1991) uv-vis-spectral-atlas-mainz.org
Not specifiedNot specifiedMorris and Johnston (1968) nist.gov

This interactive data table provides a summary of UV-Visible absorption data for this compound.

It is important to distinguish the spectrum of ClOO from its dimer, chlorine peroxide (ClOOCl), which also absorbs strongly in the UV region but has a different spectral shape and absorption cross-sections. acs.orgnih.gov

Vibrational spectroscopy, particularly infrared (IR) absorption, provides insight into the bonding and structure of the ClOO radical. These studies are often conducted by isolating the radical in cryogenic matrices (such as argon, neon, or oxygen) to stabilize it for measurement. nist.gov The IR spectrum of ClOO displays characteristic vibrational modes corresponding to the O-O stretch, the Cl-O-O bend, and the Cl-O stretch. nist.gov The most intense of these is the O-O stretching vibration, observed around 1440 cm⁻¹. nist.gov The position of this band varies slightly depending on the matrix material. nist.gov For example, in an argon matrix, the O-O stretch for the primary isotopologue (³⁵Cl¹⁶O¹⁶O) is observed at 1442.5 cm⁻¹, while the bending and Cl-O stretching modes are found at 408.3 cm⁻¹ and 192.4 cm⁻¹, respectively. nist.gov These experimental findings are supported by resonance Raman spectroscopy, which also detects a strong signal at 1442 cm⁻¹, consistent with the formation of ClOO. psu.edu Reflection-absorption infrared (RAIR) spectroscopy has also been used to identify ClOO formed during the photolysis of chlorine dioxide (OClO) on cold surfaces. rsc.org

The following table details the experimentally observed vibrational frequencies for this compound in various cryogenic matrices.

Vibrational ModeWavenumber (cm⁻¹)MatrixReference
O-O Stretch1442.5Argon (Ar) nist.gov
O-O Stretch1442.5Neon (Ne) nist.gov
O-O Stretch1436Oxygen (O₂) nist.gov
O-O Stretch1438Nitrogen (N₂) nist.gov
Cl-O-O Bend408.3Argon (Ar) nist.gov
Cl-O-O Bend413.7Neon (Ne) nist.gov
Cl-O Stretch192.4Argon (Ar) nist.gov
Cl-O Stretch201.4Neon (Ne) nist.gov
Cl-O Stretch203Oxygen (O₂) nist.gov

This interactive data table summarizes key infrared absorption frequencies for this compound.

UV-Visible Absorption Cross Sections and Spectra

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific and powerful technique for studying paramagnetic species like the ClOO radical. aip.orgacs.org This method probes the interaction of an unpaired electron's magnetic moment with an external magnetic field, providing detailed information about the radical's electronic structure and local environment. aip.orgacs.org EPR studies have been successfully conducted on ClOO trapped in cryogenic matrices and stabilized within zeolitic hosts. aip.orgacs.org

The interaction between the unpaired electron's spin and the nuclear spin of the chlorine atom (both ³⁵Cl and ³⁷Cl have a nuclear spin I = 3/2) results in a splitting of the EPR signal, known as hyperfine coupling. aip.orgacs.org The analysis of this coupling provides invaluable data on the molecular structure. The EPR spectrum of ClOO is characterized by its g-factor tensor and the chlorine hyperfine coupling (A) tensor. aip.orgacs.org For ClOO trapped in an argon matrix at 4 K, the principal components of the g-tensor were determined to be g_z = 2.0100, g_x = 1.9987, and g_y = 1.9915. aip.org The corresponding absolute values for the hyperfine splitting tensor components were |A_z| = 50 MHz, |A_x| = 9 MHz, and |A_y| = 16 MHz. aip.org Studies on ClOO stabilized in a cancrinite matrix also allowed for the observation of an isotropic EPR spectrum upon warming, with g_iso = 2.0015 and an isotropic hyperfine coupling constant A_iso(³⁵Cl) = 8.6 x 10⁻⁴ cm⁻¹. acs.org

The following table presents the spin Hamiltonian parameters for this compound determined by EPR spectroscopy.

ParameterValueMatrix/ConditionsReference
g_z2.0100Argon, 4 K aip.org
g_x1.9987Argon, 4 K aip.org
g_y1.9915Argon, 4 K aip.org
|A_z|50 MHzArgon, 4 K aip.org
|A_x|9 MHzArgon, 4 K aip.org
|A_y|16 MHzArgon, 4 K aip.org
g_iso2.0015Cancrinite, 200 K acs.org
A_iso(³⁵Cl)8.6 x 10⁻⁴ cm⁻¹Cancrinite, 200 K acs.org

This interactive data table summarizes key EPR parameters for this compound.

The hyperfine coupling constants obtained from EPR spectra are directly related to the distribution of the unpaired electron's spin density within the radical. aip.orgacs.org Theoretical analysis of these constants allows for the mapping of the singly occupied molecular orbital (SOMO). For ClOO, analysis of the EPR parameters indicates that the unpaired electron resides primarily in an antibonding π* orbital of the O₂ moiety, with some delocalization onto the chlorine atom. aip.org The electronic ground state of the radical has been inferred to be of ²A" symmetry, where the SOMO is antisymmetric with respect to reflection in the molecular plane. acs.org This distribution is critical for understanding the radical's reactivity. msu.edu The z principal axis of the g-tensor and hyperfine tensor is considered to be along the Cl-O bond. aip.org

Hyperfine Coupling Analysis

Mass Spectrometry Approaches for Radical Detection

Direct detection of short-lived, highly reactive radicals such as ClOO by mass spectrometry (MS) is exceptionally challenging. tandfonline.com The high reactivity and low concentration of such species often prevent them from surviving the transit through a mass spectrometer for direct analysis. tandfonline.com

Modern online mass spectrometry techniques are increasingly used for the real-time analysis of multiple reactive species, although their application is often limited to less polar and more stable oxidants than ClOO. tandfonline.com Methodologies that involve chemical derivatization to create a more stable, detectable molecule prior to MS analysis are also a viable strategy, though this remains an area of ongoing development for radicals like this compound. tandfonline.com

Advanced Laser-Based Spectroscopic Methods (e.g., Multiphoton Ionisation Spectroscopy, Cavity Ring-Down Spectroscopy)

Advanced laser-based spectroscopic techniques provide exceptional sensitivity and selectivity for the study of transient and reactive species like this compound (ClOO). These methods are crucial for understanding its formation, kinetics, and atmospheric role.

Multiphoton Ionization Spectroscopy (MPI)

Resonance-Enhanced Multiphoton Ionization (REMPI) is a powerful technique used to detect and characterize transient species. While direct REMPI studies on the ClOO radical are not extensively detailed, the method is frequently employed to study its photochemistry by detecting its dissociation products, particularly chlorine atoms. In the photolysis of the related chlorine dioxide (OClO) molecule, which can isomerize to ClOO, REMPI is used to measure the resulting atomic chlorine (²P₃/₂ and ²P₁/₂) fragments. capes.gov.br This approach provides insights into the dissociation dynamics and the different pathways of product formation. capes.gov.br The general principle of REMPI involves the absorption of two or more photons by a molecule or atom, with at least one of the photons corresponding to a real electronic transition, followed by ionization. ias.ac.in This resonance condition significantly enhances the ionization efficiency, allowing for highly selective and sensitive detection. ias.ac.in The resulting ions are typically detected using time-of-flight mass spectrometry. This technique has been successfully applied to study the products of infrared multiphoton decomposition of various molecules containing halogen atoms. aip.org

Cavity Ring-Down Spectroscopy (CRDS)

Cavity Ring-Down Spectroscopy (CRDS) is a highly sensitive direct absorption technique ideal for detecting trace amounts of gas-phase species and weakly absorbing molecules. The method involves injecting a laser pulse into a high-finesse optical cavity containing the sample. The intensity of the light leaking out of the cavity decays exponentially over time, and the rate of this decay (the "ring-down time") is dependent on the absorption by the species inside the cavity. This makes the measurement insensitive to laser intensity fluctuations, allowing for precise and absolute absorption measurements.

CRDS has been instrumental in studying the kinetics of the ClOO radical. nih.govresearchgate.net For instance, it has been used to investigate the reaction of ClOO with nitric oxide (NO), a key reaction in atmospheric chemistry. nih.gov In these studies, researchers measured the equilibrium constants for the formation of ClOO from chlorine atoms and molecular oxygen at various temperatures. researchgate.net A van't Hoff plot analysis of these measurements yielded thermodynamic data, such as the enthalpy of reaction (ΔHr). researchgate.net Furthermore, third-law analysis of the temperature-dependent equilibrium constants, combined with accurate rotational spectroscopic data, has enabled the precise determination of the Cl-OO bond dissociation energy, reported to be 4.69 ± 0.10 kcal mol⁻¹. researchgate.netnsf.gov The broad absorption of related radical species has also been observed using CRDS. researchgate.net

Laser-Based Method Principle Application to this compound (ClOO) & Related Species Key Findings
Multiphoton Ionization Spectroscopy (MPI/REMPI) A species absorbs multiple photons, leading to ionization. Resonance with an intermediate electronic state enhances sensitivity. ias.ac.inDetection of Cl atom photofragments from the photolysis of OClO, an isomer of ClOO. capes.gov.brProvides information on dissociation channels and quantum yields of Cl atom production. capes.gov.brias.ac.in
Cavity Ring-Down Spectroscopy (CRDS) Measures the decay rate of light in a high-finesse optical cavity to determine absolute absorption. Kinetic studies of the ClOO + NO reaction. nih.gov Determination of equilibrium constants for ClOO formation. researchgate.netDetermined the rate constant for k(ClOO+NO) and the Cl-OO bond dissociation energy (4.69 ± 0.10 kcal mol⁻¹). nih.govresearchgate.netnsf.gov

In Situ Detection Techniques for ClO₂

The direct, real-time detection of chlorine dioxide (ClO₂) in various environments is critical for applications ranging from atmospheric chemistry to industrial processes. Several in-situ techniques have been developed for this purpose.

One of the primary methods for in-situ detection is Chemical Ionization Mass Spectrometry (CIMS) . This technique has been adapted for the simultaneous in-situ measurement of related atmospheric species like nitryl chloride (ClNO₂) and dinitrogen pentoxide (N₂O₅). copernicus.org The method relies on the formation and detection of iodide ion-molecule clusters, offering high sensitivity and precision. copernicus.org While demonstrated for other chlorine-containing compounds, the principles of CIMS are applicable to the detection of reactive species like ClO₂.

Single Photon Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS) is another powerful tool for the on-line and in-situ monitoring of chemical processes. This technique was used to identify the pyrolysis products of ammonium (B1175870) perchlorate, where ClO₂ was unambiguously detected among other radical transients like O, ClO, and ClO₃. escholarship.org The use of tunable vacuum ultraviolet (VUV) light allows for the identification of species based on their unique photoionization efficiency curves and adiabatic ionization energies. escholarship.org

In the context of planetary science, particularly for Mars, the in-situ detection of ClO₂ is of significant interest due to its potential role in the degradation of organic compounds. nih.gov It has been observed online and in-situ as a radiolysis product of solid perchlorates, highlighting its potential formation in the Martian regolith. nih.govdntb.gov.ua

Laser-based methods also provide powerful in-situ detection capabilities. Laser Tweezers Raman Spectroscopy (LTRS) has been used to monitor the real-time action of ClO₂ on individual microbial spores. researchgate.net This technique allows for the observation of chemical changes within a single cell as they happen, revealing, for example, that ClO₂ permeates the spore wall and alters protein structures. researchgate.net More broadly, Laser-Induced Breakdown Spectroscopy (LIBS) is an emerging tool for rapid, in-situ elemental analysis that can be applied in various settings. mdpi.com For molecular detection, Thermal Dissociation-Tunable Infrared Laser Direct Absorption Spectroscopy (TD-TILDAS) has been shown to be a viable method for quantifying related chlorine species like ClNO₂ in both laboratory and field settings by converting the target molecule to a more easily detectable species like HCl at high temperatures. copernicus.org

In-Situ Detection Technique Principle of Operation Context of ClO₂ Detection Reference
Chemical Ionization Mass Spectrometry (CIMS) Ionization of target molecules via reaction with reagent ions, followed by mass analysis.Used for simultaneous, in-situ detection of related atmospheric chlorine compounds like ClNO₂. copernicus.org copernicus.org
Photoionization Reflectron Time-of-Flight MS (PI-ReTOF-MS) Soft ionization using tunable VUV photons, followed by mass analysis.On-line and in-situ detection of ClO₂ as a pyrolysis product of ammonium perchlorate. escholarship.org escholarship.org
Radiolysis Product Detection Analysis of species formed by ionizing radiation.In-situ observation of ClO₂ from the radiolysis of perchlorates in Martian soil analogs. nih.govdntb.gov.ua nih.govdntb.gov.ua
Laser Tweezers Raman Spectroscopy (LTRS) Combines optical trapping with Raman spectroscopy to analyze single particles.Real-time monitoring of the effect of ClO₂ on individual microbial spores. researchgate.net researchgate.net
Thermal Dissociation-Tunable Infrared Laser Direct Absorption Spectroscopy (TD-TILDAS) Thermal conversion of a target molecule to a stable product detected by laser absorption.Proven for quantifying related species (ClNO₂), suggesting applicability for other reactive chlorine gases. copernicus.org copernicus.org

Environmental and Atmospheric Chemistry of Chlorine Superoxide

Stratospheric Ozone Depletion Mechanisms involving ClO₂

Catalytic cycles involving chlorine and bromine compounds are the primary drivers of stratospheric ozone depletion. libretexts.orgnoaa.govwikipedia.org Reactive halogen gases, including chlorine monoxide (ClO), bromine monoxide (BrO), and chlorine (Cl) and bromine (Br) atoms, participate in catalytic cycles that destroy ozone. noaa.gov In the polar regions, the abundance of ClO increases dramatically during the winter due to reactions on the surface of polar stratospheric clouds. noaa.gov This leads to ozone loss through catalytic cycles that are dominant in these cold, sunlit conditions. noaa.govnasa.gov

Polar Stratospheric Clouds (PSCs) are a critical component of the mechanism that leads to the Antarctic ozone hole and ozone depletion in the Arctic. imdpune.gov.ingeo-leo.de These clouds, which form at the extremely low temperatures of the polar winter stratosphere (below 195 K), provide surfaces for heterogeneous chemical reactions. geo-leo.deiupac.orgnih.gov These reactions convert stable, non-reactive chlorine reservoir species (HCl and ClONO₂) into more active forms of chlorine. nasa.govgeo-leo.de

The key heterogeneous reaction occurring on PSCs is: HCl + ClONO₂ → Cl₂ + HNO₃ nih.gov

The molecular chlorine (Cl₂) produced is then photolyzed by the returning spring sunlight, releasing chlorine atoms that initiate ozone-destroying catalytic cycles. scielo.org.mximdpune.gov.in PSCs also contribute to the prolongation of ozone depletion by removing gaseous nitric acid (HNO₃) and water vapor from the stratosphere through the sedimentation of large nitric acid trihydrate (NAT) and ice particles. imdpune.gov.ingeo-leo.de This process, known as denitrification, prevents the newly formed active chlorine (ClO) from being converted back into the reservoir species ClONO₂. imdpune.gov.in

While the primary focus is often on the heterogeneous reactions of HCl and ClONO₂, studies have also investigated the interaction of chlorine dioxide (OClO) with model PSC surfaces. acs.org Research has shown that OClO adsorbs onto ice surfaces, and while its equilibrium concentration on these surfaces might be modest, its heterogeneous reactions are considered a potential factor in the observed springtime ozone depletion. acs.orgpsu.edu The uptake of OClO by model PSCs under stratospheric conditions has been studied, suggesting that its role in ozone depletion chemistry warrants consideration. psu.edu

Heterogeneous reactions are not limited to PSCs in the polar regions; they also occur on the surfaces of stratospheric sulfate (B86663) aerosols present at all latitudes. psu.educopernicus.org These reactions can influence the partitioning of chlorine species and, consequently, impact ozone levels. psu.edu The hydrolysis of dinitrogen pentoxide (N₂O₅) on sulfate aerosols is a key reaction that affects the balance of nitrogen oxides (NOx), which in turn influences the abundance of ClO. psu.edu

N₂O₅ + H₂O (on aerosol) → 2HNO₃ psu.edu

By reducing the concentration of NO₂, this reaction leads to an increase in the ClO/ClONO₂ ratio, thereby enhancing the concentration of the ozone-destroying ClO radical during the day. psu.edu

The presence of volcanic aerosols, which increase the available surface area for these reactions, can significantly enhance this effect. psu.edu Parameterizations for the uptake coefficients of various species on liquid aerosols are highly sensitive to temperature, with reaction rates often doubling for every 1 K decrease in temperature. copernicus.org

The table below summarizes key heterogeneous reactions relevant to stratospheric chlorine chemistry.

ReactantsProductsSurfaceSignificance
ClONO₂ + HClCl₂ + HNO₃PSCsPrimary chlorine activation step in polar regions. nih.gov
ClONO₂ + H₂OHOCl + HNO₃PSCs, Sulfate AerosolsChlorine activation. iupac.org
N₂O₅ + H₂O2HNO₃Sulfate AerosolsReduces NOx, increasing ClO levels. psu.edu
HOCl + HClCl₂ + H₂OPSCsChlorine activation. iupac.org
OClO + SurfaceProductsPSCsPotential contribution to ozone depletion. acs.org

Role in Polar Stratospheric Clouds (PSCs) Chemistry

Tropospheric Chemical Processes

In the troposphere, chlorine chemistry can significantly impact the atmospheric oxidation capacity and the formation of pollutants like ozone. copernicus.orgd-nb.info While historically considered important primarily in the marine boundary layer, recent findings have highlighted the role of chlorine chemistry in polluted coastal and continental urban areas. researchgate.netcopernicus.org The sources of reactive chlorine in the troposphere include the mobilization of chloride from sea salt aerosol and anthropogenic emissions. copernicus.orgnih.gov

Reactive chlorine species, such as the chlorine atom (Cl), can oxidize volatile organic compounds (VOCs), often at much faster rates than the hydroxyl radical (OH), the primary tropospheric oxidant. aaqr.orguci.edu This can accelerate the production of ozone and other secondary pollutants. uci.edugatech.edu

In coastal urban areas, the interaction of anthropogenic pollution with marine air can lead to the formation of photolytic chlorine precursors, such as nitryl chloride (ClNO₂) and molecular chlorine (Cl₂). researchgate.netnih.govcopernicus.org The heterogeneous reaction of dinitrogen pentoxide (N₂O₅) on chloride-containing aerosols is a key source of ClNO₂. copernicus.orgcopernicus.org

N₂O₅ + Cl⁻ (aerosol) → ClNO₂ + NO₃⁻ copernicus.org

During the day, ClNO₂ is photolyzed to release chlorine atoms and nitrogen dioxide (NO₂), which can enhance ozone formation. gatech.educopernicus.org

ClNO₂ + hν → Cl + NO₂ copernicus.org

Measurements in coastal urban locations have detected Cl₂ at levels that can significantly contribute to the local radical budget and ozone production. uci.edu For instance, in Irvine, California, Cl₂ levels were found to range up to 20 parts per trillion (ppt), and model simulations suggested this could account for an increase of 5-8 parts per billion (ppb) in daily maximum ozone levels. uci.edu In other coastal areas, nighttime Cl₂ levels of up to 150 ppt (B1677978) have been reported. uci.edu

The chemistry in the marine boundary layer (MBL) is complex, with multiphase autocatalytic cycling of chlorine hypothesized. researchgate.net This involves the production of species like hypochlorous acid (HOCl), which can then react on acidic sea salt aerosols to release more Cl₂. researchgate.netresearchgate.net

Chlorine atoms react rapidly with many VOCs, including alkanes, alkenes, and aromatic compounds. copernicus.orgaaqr.org The reaction rates for Cl atoms with some VOCs can be one to two orders of magnitude faster than the corresponding reactions with OH radicals. uci.edu This makes chlorine atom chemistry a potentially significant sink for VOCs, even at Cl atom concentrations much lower than OH. uci.edu

A global modeling study estimated that chlorine atoms contribute to the oxidation of several important VOCs, as shown in the table below. d-nb.infocopernicus.org

CompoundPercentage of Global Oxidation by Cl atoms
Methane (B114726)1.0%
Ethane20%
Propane14%
Methanol4%

The oxidation of VOCs by chlorine atoms initiates a chain of reactions that produce peroxy radicals (RO₂), which in the presence of nitrogen oxides (NOx), lead to the formation of tropospheric ozone. researchgate.netgatech.edu

In industrial settings, such as poultry rendering, chlorine dioxide is used in wet scrubbers to control odors by reacting with VOCs. nih.govuga.edu Kinetic studies have shown that ClO₂ reacts rapidly with sulfur-containing compounds like ethanethiol (B150549) and dimethyl disulfide, but not significantly with aldehydes like hexanal (B45976) under typical conditions. nih.govuga.edu The reaction rates are highly dependent on pH. nih.gov For example, the second-order rate constant for the reaction of ethanethiol with ClO₂ increases exponentially as the pH rises from 3.6 to 5.1. nih.gov

Urban and Coastal Air Chemistry

Formation and Fate of ClO₂ in Aquatic Systems

Chlorine dioxide is highly soluble in water, especially at lower temperatures, but it does not hydrolyze to any significant extent and remains as a dissolved gas. nih.govwikipedia.org Its stability in aqueous solution depends on factors like temperature, light exposure, and the presence of other chemicals. nih.govcarbotecnia.info In pure water, protected from light and kept cool, it can be stable for months, though it slowly decomposes into chlorine and oxygen. nih.govcarbotecnia.info

The chemistry of chlorine dioxide in aqueous solution is complex. When it dissolves, a portion of it can form chlorite (B76162) (ClO₂⁻) and chlorate (B79027) (ClO₃⁻) ions. carbotecnia.info The solubility of ClO₂ in water at 25°C is approximately 3 grams per liter. carbotecnia.info

In water treatment, chlorine dioxide is a powerful oxidizing agent and disinfectant. carbotecnia.infooxy.comcarbotecnia.info It operates through an oxidation mechanism rather than chlorination, meaning it does not typically form carcinogenic chlorinated organic byproducts like trihalomethanes, which can be a concern with the use of free chlorine. carbotecnia.infoclo2remedies.com It is effective over a wide pH range, typically between 4 and 10. carbotecnia.infocarbotecnia.info

The fate of ClO₂ in aquatic systems is to eventually be reduced. In its role as an oxidant, it accepts electrons from other substances. The primary reduction product is the chlorite ion (ClO₂⁻).

The table below outlines some key properties of chlorine dioxide in aquatic systems.

PropertyValue/DescriptionSource(s)
Solubility in water (25°C)~3 g/L carbotecnia.info
Solubility in water (20°C)8 g/L clo2remedies.com
Behavior in waterDissolved gas, does not hydrolyze significantly. nih.govwikipedia.org
Primary Decomposition ProductsChlorine, Oxygen, Chlorite ion, Chlorate ion. carbotecnia.info
Oxidation Potential0.95 Volts carbotecnia.infocarbotecnia.info
Effective pH Range for Biocidal Action4 - 10 carbotecnia.infocarbotecnia.info

Marine Boundary Layer Chemistry

The chemistry of the marine boundary layer (MBL) is a complex system involving interactions between gases, aerosols, and aqueous phases. While chlorine dioxide (ClO₂) itself is not a major measured component, its chemistry is intertwined with the broader cycle of reactive chlorine species (Cl*), which significantly impacts the oxidative capacity of the marine atmosphere.

Reactive chlorine in the MBL originates primarily from the mobilization of chloride (Cl⁻) from sea salt aerosols (SSA). This process can occur through acid displacement, where acidic gases like sulfuric acid (H₂SO₄) and nitric acid (HNO₃) react with SSA to release hydrogen chloride (HCl). researchgate.netd-nb.info This HCl can then be oxidized by the hydroxyl radical (OH) to produce a chlorine atom (Cl).

Another critical pathway for generating reactive chlorine is through heterogeneous reactions on the surface of aerosols. For instance, the reaction of hypobromous acid (HOBr) with aqueous chloride is a significant source of bromine chloride (BrCl), which can photolyze to release Cl atoms. d-nb.info Similarly, the uptake of dinitrogen pentoxide (N₂O₅) on chloride-containing aerosols can produce nitryl chloride (ClNO₂), another important precursor to Cl atoms, especially in polluted marine environments. researchgate.netcopernicus.org

Once formed, chlorine atoms are highly reactive and can influence the lifetimes of various atmospheric compounds, including methane and other hydrocarbons. researchgate.net The atmospheric concentrations of key reactive chlorine species in the coastal marine boundary layer have been estimated, with average daytime concentrations for Cl atoms, chlorine monoxide (ClO), and hydroxyl radicals (HO) being approximately 3 x 10⁵, 1 x 10⁷, and 6 x 10⁵ molecules/cm³, respectively. copernicus.org

Estimated Daytime Concentrations of Key Reactive Species in the Coastal Marine Boundary Layer
SpeciesFormulaEstimated Average Daytime Concentration (molecules/cm³)
Chlorine AtomCl3 x 10⁵ copernicus.org
Chlorine MonoxideClO1 x 10⁷ copernicus.org
Hydroxyl RadicalOH6 x 10⁵ copernicus.org

Freshwater Systems and Disinfection Byproducts (formation/fate focus)

Chlorine dioxide (ClO₂) is widely used as a primary disinfectant in freshwater treatment systems. elsevier.es It serves as an alternative to traditional chlorination (using chlorine gas, Cl₂) to control pathogenic microbes and to improve taste and odor. elsevier.es A key advantage of using ClO₂ is that it limits the formation of certain regulated carbonaceous disinfection byproducts (DBPs), such as trihalomethanes (THMs) and haloacetic acids (HAAs), which are known to form when free chlorine reacts with natural organic matter (NOM) in the water. elsevier.esconicet.gov.ar

However, the use of chlorine dioxide is not without its own DBP concerns. The chemistry of ClO₂ in water leads to the formation of inorganic DBPs, primarily chlorite (ClO₂⁻) and chlorate (ClO₃⁻). elsevier.es When ClO₂ acts as an oxidant in the disinfection process, it is reduced, with chlorite being the major reduction byproduct.

The formation pathway is as follows: ClO₂ + e⁻ → ClO₂⁻ (Chlorite)

Chlorite is a compound of health concern and is regulated in drinking water in many jurisdictions. elsevier.es A smaller fraction of the initial chlorine dioxide can be reduced further or disproportionate, leading to the formation of chlorate and chloride ions. Chlorate can also be present as an impurity in the ClO₂ stock solution generated on-site. elsevier.es While not yet as widely regulated as chlorite, high concentrations of chlorate are also considered potentially harmful. elsevier.es

The fate of these byproducts in freshwater systems is a critical aspect of water quality management. The concentration of chlorite and chlorate must be carefully monitored and controlled. Strategies to minimize their formation include optimizing the ClO₂ dose and the efficiency of the on-site generation process to prevent the creation of excess chlorate. Post-disinfection, any remaining chlorite residual may need to be removed from the water before it enters the distribution system.

Key Disinfection Byproducts from Chlorine Dioxide Water Treatment
DisinfectantPrimary ByproductByproduct FormulaSignificance
Chlorine Dioxide (ClO₂)ChloriteClO₂⁻Major reduction byproduct, regulated DBP of health concern. elsevier.es
ChlorateClO₃⁻Minor byproduct of disinfection and can be an impurity in the generated ClO₂ solution; potential health concern at high concentrations. elsevier.es

Global Atmospheric Modeling of ClO₂ Concentrations

Global atmospheric models are essential tools for understanding the budget, distribution, and impact of chemical species in the atmosphere. For tropospheric chlorine, models like GEOS-Chem and TOMCAT incorporate detailed chemical schemes to simulate the cycling of dozens of chlorine-containing compounds. researchgate.netconicet.gov.ar

Within these complex models, chlorine dioxide (ClO₂) is included as a component of the reactive chlorine family, but it represents a minor fraction of the total inorganic chlorine (Cly) budget. researchgate.netcopernicus.org The GEOS-Chem model, for instance, provides a comprehensive simulation of tropospheric chlorine chemistry, tracking species such as HCl, HOCl, ClNO₂, ClO, and others. researchgate.netd-nb.info In the model's global budget, reactive chlorine species (Cl*), defined as all inorganic chlorine except HCl, are produced from the oxidation of HCl and through heterogeneous reactions on aerosols. copernicus.org

Simulations show that HCl is the largest reservoir of inorganic chlorine in the troposphere, with a global mean mixing ratio of about 60 ppt. copernicus.org The concentrations of more reactive species are much lower. A diagram of the global chlorine budget in GEOS-Chem groups ClO₂ with other chlorine oxides (ClO, OClO, Cl₂O₂) into a category labeled ClO. researchgate.net The total mass of this ClO group is very small on a global scale, and ClO₂ itself is only a minor constituent within that group. researchgate.net

Models like TOMCAT also feature detailed chlorine schemes with numerous gas-phase reactions involving species like Cl, ClO, OClO, and HOCl. conicet.gov.ar These models predict that annual mean surface concentrations of the highly reactive Cl atom exhibit significant spatial variation, with the highest levels (1–5 × 10⁴ atoms cm⁻³) found in the polluted northern hemisphere. conicet.gov.ar While these models provide a global picture of chlorine chemistry, specific global concentration maps for ClO₂ are not typically highlighted, reflecting its status as a less abundant species compared to reservoirs like HCl or key radical precursors like ClNO₂ and HOCl. Its role is primarily as an intermediate in the complex web of reactions that constitute the total atmospheric chlorine cycle. elsevier.escopernicus.org


Role of Chlorine Superoxide in Advanced Chemical Processes

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic contaminants from water and wastewater by oxidation through reactions with highly reactive radicals, primarily the hydroxyl radical (•OH). mdpi.com Chlorine dioxide is a key player in several AOPs, both directly and as a component in combined systems that generate a suite of reactive oxygen and chlorine species.

An important aspect of these chain reactions is the interaction between superoxide (B77818) radicals (O₂•⁻) and chlorine species. For instance, the reaction between superoxide and hypochlorous acid (HOCl) can generate hydroxyl radicals (•OH) and reactive chlorine species (RCS). google.comdigitellinc.com These highly reactive species are potent oxidants capable of degrading a wide range of contaminants. google.com The sequence can be described as follows:

Superoxide (O₂•⁻) reacts with free available chlorine (like HOCl) to produce hydroxyl radicals (•OH) and other reactive chlorine species. google.com

In some systems, particularly under UV irradiation, photo-generated electrons can react with dissolved oxygen to form superoxide. osti.gov This superoxide can then react with chlorine species like HOCl to generate hydroxyl radicals, which are primary agents of degradation. osti.gov

A proposed chain reaction involves the oxidation of superoxide by chlorine, which in turn forms a chloridyl radical (Cl₂•⁻). scirp.orgresearchgate.net This radical can then participate in further oxidation reactions, including the potential to oxidize water and form more hydroxyl radicals. researchgate.net

The interplay between different radicals is crucial. Superoxide has been identified as a key chain carrier in processes like ozonation, promoting the decomposition of ozone into hydroxyl radicals. researchgate.net Similarly, in chlorine-based AOPs, superoxide's reactions help sustain the pool of highly reactive radicals that drive the degradation of pollutants. google.comresearchgate.net The efficiency of these radical chain reactions is influenced by water chemistry, including pH and the presence of radical promoters or scavengers. researchgate.net

The oxidative power of chlorine dioxide can be enhanced through catalysis, making it a valuable tool for targeted chemical transformations. ClO₂ is particularly effective for the selective oxidation of various organic compounds, a property that is leveraged in several industrial and environmental applications. dergipark.org.tr

In wastewater treatment, ClO₂ catalytic oxidation has proven effective for degrading refractory pollutants. scientific.net For example, using a special catalyst, the chemical oxygen demand (COD) of dyestuff wastewater was reduced by over 80%, a significant improvement over non-catalytic ClO₂ oxidation. scientific.net Various materials have been explored as catalysts to enhance ClO₂'s reactivity, including manganese oxides and activated carbon. dergipark.org.triwaponline.com The mechanism often involves the catalyst facilitating the generation of more reactive species or lowering the activation energy for the oxidation of the target compound.

Research has shown that catalysts can influence the reaction pathway and product selectivity. For instance, Mn(III) complexes have been used to catalyze the oxidation of aromatic aldehydes to carboxylic acids using ClO₂, with the catalyst playing a key role in the formation of the reactive oxy-chlorine species. dergipark.org.tr The choice of catalyst and reaction conditions, such as pH, can be tuned to optimize the yield of desired products and minimize unwanted byproducts. dergipark.org.trscientific.net

Research Findings on ClO₂ Catalytic Oxidation
Catalyst SystemApplicationKey FindingsReference
Special Catalyst (unspecified)Acid Brilliant Scarlet GR dyestuff wastewater treatmentCOD removal exceeded 80% with an oxidation index of 3.5. More efficient than non-catalytic oxidation. scientific.net
Mn(III) ComplexesOxidation of aromatic aldehydes to aromatic acidsClO₂ proved to be an effective oxidant. The use of Mn(III) complexes in a NaH₂PO₄ + NaClO₂ combination gave the highest yield. dergipark.org.tr
Activated Carbon-MnO₂Degradation of acid chrome blue K wastewaterAchieved 72.0% COD removal and 87.8% decolorization efficiency. iwaponline.com
Ni-Cu OxidesDegradation of Azo-Dye (Active Brilliant Red)Showed the highest catalytic activity among tested binary catalysts, demonstrating a synergetic effect. asianpubs.org

Radical Chain Reactions in Water Treatment

Material Science Implications (e.g., polymer degradation)

Chlorine-containing species, including chlorine dioxide, are known to cause the degradation of polymeric materials. scirp.orgscirp.org This is a significant issue for polymer pipes (B44673) and other components used in water distribution systems where these chemicals are used as disinfectants. scirp.orgresearchgate.net The degradation process involves chemical changes at the molecular level that alter the material's properties, leading to cracking and loss of mechanical strength. scirp.orgnih.gov

The mechanism of degradation is primarily oxidative. Strong oxidizers like chlorine and its related species can break the carbon-to-carbon bonds within the polymer chains. scirp.orgscirp.org The process is often initiated by radical species. For example, highly reactive chlorine radicals (Cl•) can abstract hydrogen atoms from the polymer backbone, creating carbon-centered radicals. rsc.orgnsf.gov These polymer radicals then react with oxygen in a chain reaction, leading to chain scission and the incorporation of oxygen-containing functional groups (e.g., hydroxyl, carbonyl) into the polymer structure. scirp.orgresearchgate.net

Studies have compared the effects of chlorine and chlorine dioxide on polymer degradation. Research on polyethylene (B3416737) pipes showed that stabilizers within the polymer were consumed much more rapidly when exposed to water containing chlorine dioxide compared to chlorinated water. researchgate.net This rapid depletion of antioxidants leaves the polymer vulnerable to attack. The subsequent degradation was identified as an immediate surface reaction, highlighting the aggressive nature of ClO₂ towards polymer additives. researchgate.net The different degradation mechanisms between ClO₂ and Cl₂ have been revealed through analysis of degradation byproducts.

Mechanisms of Polymer Degradation by Chlorine Species
PolymerDegrading SpeciesObserved EffectsProposed MechanismReference
Polyethylene (PE)Chlorinated Water (general)Reduction in antioxidants, increased crystallinity, chain scission, cracking.Oxidative chain reactions initiated by species like the chloridyl radical (Cl₂•⁻) or hydroxyl radical (•OH). scirp.orgresearchgate.net
Polyethylene (PE)Chlorine Dioxide (ClO₂)Rapid consumption of stabilizers (4x faster than chlorinated water), immediate surface degradation.Direct oxidation and degradation of polymer chains following depletion of antioxidants. Different mechanism (β cleavage) than Cl₂. researchgate.net
Polystyrene (PS)Chlorine Radical (Cl•) from FeCl₃ photocatalysisEfficient degradation to benzoyl products (e.g., benzoic acid).Hydrogen-atom abstraction from the polymer backbone by Cl•, followed by oxidation. nsf.gov
Various (PCL, PBA, PVAC, CA)Chlorine Radical (Cl•) from polyoxometalate photocatalysisSignificantly accelerated degradation in the presence of chloride ions.Oxidation of Cl⁻ to highly reactive Cl• which generates carbon-centered radicals on the polymer for subsequent degradation. rsc.orgrsc.org

Biological Systems (Mechanistic studies of interaction, not clinical/safety)

In biological systems, chlorine dioxide and the superoxide radical are key players in processes involving oxidative stress. Their interactions are studied to understand fundamental biochemical mechanisms, such as host defense and cellular damage.

Chlorine dioxide is a potent inducer of oxidative stress in biological organisms. nih.gov When cells are exposed to ClO₂, it can lead to the production of reactive oxygen species (ROS), such as superoxide and hydroxyl radicals. nih.govmdpi.com This surge in ROS overwhelms the cell's antioxidant defense systems, causing damage to vital biomolecules like DNA, proteins, and lipids. mdpi.com

Mechanistic studies have shown that exposure to ClO₂ can trigger a cellular response aimed at mitigating this oxidative stress. For example, in the insect Plodia interpunctella, exposure to ClO₂ gas induced the gene expression of antioxidant enzymes like superoxide dismutase (SOD) and thioredoxin-peroxidase (Tpx). nih.gov This suggests that the insecticidal action of ClO₂ is mediated by the fatal oxidative stress it causes. nih.gov Similarly, in bacteria, chlorine-induced oxidative stress leads to the production of ROS, and the bacteria's resistance is linked to the activity of antioxidant enzymes that scavenge these radicals. mdpi.com The superoxide radical is often the primary ROS formed, which is then converted to hydrogen peroxide by SOD. nih.gov This cascade of reactive species is central to the stress response.

The superoxide radical (O₂•⁻) is a fundamental species in many biochemical oxidative pathways. nih.govmdpi.com It is a primary oxygen radical formed during cellular metabolism, particularly in the mitochondrial respiratory chain. nih.govmdpi.com While its own oxidizing power is moderate, superoxide is the precursor to a host of more aggressive ROS, including hydrogen peroxide, hydroxyl radicals, and peroxynitrite. scielo.brmdpi.com

The reactivity of superoxide is selective. mdpi.com It is involved in the innate immune response, where phagocytic cells produce it to kill invading pathogens. scielo.br The primary microbicidal agent in these cells is often hypochlorous acid (HOCl), which is produced from the hydrogen peroxide generated by the dismutation of superoxide. scielo.br

Chlorine dioxide also participates in specific oxidative pathways by reacting selectively with certain biomolecules. It is known to react rapidly with amino acids containing electron-rich moieties, such as cysteine, tyrosine, and tryptophan. researchgate.net The reaction with tryptophan, for instance, is initiated by a one-electron oxidation to form a tryptophan radical cation and a chlorite (B76162) ion, leading to the denaturation of proteins. researchgate.net This high selectivity distinguishes its biochemical interactions from those of less discriminate oxidants. researchgate.net

Advanced Analytical Methodologies for Clo₂ Quantification and Speciation

Differential Optical Absorption Spectroscopy (DOAS) for Atmospheric Monitoring

Differential Optical Absorption Spectroscopy (DOAS) is a powerful remote sensing technique used for the measurement of trace gas concentrations in the atmosphere. aeronomie.beaeronomie.bewikipedia.org The method is predicated on the Beer-Lambert law, which describes the attenuation of light as it passes through a medium containing absorbing species. opsis.sewww.qld.gov.au DOAS systems utilize a broadband light source, such as a xenon lamp, that emits light across a wide spectral range (UV, visible, and near-infrared). opsis.sewww.qld.gov.au This light is transmitted over a long path through the atmosphere, often several kilometers, before being collected by a receiver and directed to a spectrometer. www.qld.gov.au

Each gaseous molecule possesses a unique, highly structured absorption spectrum, akin to a fingerprint. aeronomie.beopsis.se The core principle of DOAS involves separating the narrow, characteristic absorption features of trace gases from the broad, slowly varying extinction caused by factors like Rayleigh and Mie scattering. aeronomie.beuni-bremen.de This is achieved by high-pass filtering the measured spectrum and comparing it to reference absorption cross-sections of known gases. uni-bremen.de By analyzing the differential absorption, the integrated concentration of a specific gas along the light path, known as the slant column density, can be determined with high precision. aeronomie.be

DOAS is a well-established method for monitoring various atmospheric pollutants, including nitrogen dioxide, ozone, sulfur dioxide, and formaldehyde. aeronomie.bewww.qld.gov.au Its capability extends to reactive halogen species, making it suitable for the detection of chlorine dioxide (OClO) in the stratosphere and troposphere. wikipedia.orgresearchgate.netresearchgate.net The technique's ability to perform wall-less, in-situ measurements over long paths provides spatially representative data crucial for atmospheric models. researchgate.net

Table 1: Key Features of DOAS for Atmospheric Monitoring

Feature Description
Principle Based on Beer-Lambert Law, measuring narrow-band absorption of gases. opsis.se
Light Source Typically a broadband xenon lamp (UV-Vis-NIR). opsis.se
Measurement Path Long open path, up to 15 km. wikipedia.org
Target Analytes NO₂, O₃, SO₂, formaldehyde, and reactive species like OClO and BrO. aeronomie.bewikipedia.orgresearchgate.net
Key Advantage Provides path-averaged concentrations, avoiding single-point sampling errors. www.qld.gov.au
Detection Limit High sensitivity, capable of detecting optical depths of 0.0001. wikipedia.org

Chemical Derivatization and Chromatographic Analysis (e.g., Ion Chromatography)

While direct chromatographic analysis of the reactive ClO₂ molecule is challenging, its speciation products, chlorite (B76162) (ClO₂⁻) and chlorate (B79027) (ClO₃⁻), are readily quantifiable using ion chromatography (IC). separationmethods.comnih.gov IC is a robust technique for separating and detecting ionic species in aqueous samples. nih.gov The method is widely applied to monitor disinfection byproducts in water. separationmethods.comlcms.cz In a typical IC setup, a liquid sample is injected into an eluent stream and passed through an ion-exchange column, which separates anions based on their affinity for the stationary phase. nih.gov A conductivity detector is commonly used for quantification. pjoes.comresearchgate.net

To overcome the instability of ClO₂ and the limitations of direct injection, chemical derivatization methods have been developed. A novel approach allows for the simultaneous quantification of ClO₂ and hypochlorous acid. jeaht.orgjeaht.org This method involves a two-step derivatization process:

Hypochlorous acid/hypochlorite reacts with 2,6-dimethylphenol (B121312) (2,6-DMP) to form the stable product 4-chloro-2,6-dimethylphenol. jeaht.orgjeaht.org

Iodide ions are then added, which react with chlorine dioxide to produce iodine. This iodine subsequently reacts with the excess 2,6-DMP to form 4-iodo-2,6-dimethylphenol. jeaht.orgjeaht.org

The resulting phenol (B47542) derivatives are stable and can be separated and quantified using high-performance liquid chromatography with UV detection (HPLC-UV). jeaht.orgjeaht.org This derivatization strategy provides a sensitive and selective means for routine analysis, with detection limits reported to be 0.011 mg/L for chlorine dioxide. jeaht.org

For the analysis of the more stable oxychlorine anions, chlorite and chlorate, IC remains the method of choice. separationmethods.comresearchgate.net Modern IC methods, sometimes coupled with mass spectrometry (IC-MS), offer very low detection limits and high selectivity, overcoming interferences from other common anions present in the sample matrix. lcms.czrsc.org

Table 2: Ion Chromatography Methods for ClO₂ and Related Species

Analyte(s) Method Principle Detection Limit (Example)
ClO₂, HOCl/OCl⁻ Chemical Derivatization - HPLC-UV Two-step reaction with 2,6-DMP to form stable chlorinated and iodinated phenols. jeaht.orgjeaht.org 0.011 mg/L (for ClO₂) jeaht.org
ClO₂⁻, ClO₃⁻ Ion Chromatography (IC) Separation on an ion-exchange column with conductivity or mass spectrometry detection. separationmethods.comresearchgate.net 0.4 µg/L (for ClO₂⁻ with postcolumn derivatization) cdc.gov
ClO₂⁻, ClO₃⁻, BrO₃⁻ IC-MS IC separation coupled with a single quadrupole mass spectrometer for high sensitivity and selectivity. lcms.cz 0.5-100 ppb (Calibration Range) lcms.cz

Electrochemical Sensors for ClO₂ Detection

Electrochemical sensors provide a means for continuous, real-time measurement of chlorine dioxide, particularly in aqueous solutions. processinstruments.co.ukprominent.com Amperometric sensors are the most common type used for this purpose. sensorex.comjumo.net These sensors operate by measuring the electric current generated from the electrochemical reduction or oxidation of ClO₂ at the surface of a working electrode. ecsense.comgasdetection.com The magnitude of this current is directly proportional to the concentration of ClO₂ in the sample. ecsense.com

A typical amperometric sensor consists of two or three electrodes immersed in an electrolyte. jumo.netecsense.com

Two-Electrode System: Comprises a working electrode (cathode) and a counter electrode (anode). ClO₂ diffuses through a selective membrane and is reduced at the cathode. processinstruments.co.uk

Three-Electrode System: Includes a reference electrode in addition to the working and counter electrodes, providing a more stable potential for the working electrode. jumo.net

The electrodes are often covered by a gas-permeable membrane that serves several functions: it allows ClO₂ to diffuse into the sensor, prevents the electrolyte from leaking out, and provides selectivity by minimizing interference from other dissolved species. processinstruments.co.ukprominent.com This design makes the measurement less dependent on flow rate and less susceptible to fouling or interference from turbidity and color in the water. prominent.com The reaction at the cathode in one common design is: ClO₂ + 4H⁺ + 5e⁻ → Cl⁻ + 2H₂O. processinstruments.co.uk These sensors are valued for their robustness, short response times, and suitability for automated process control. prominent.com

Table 3: Characteristics of Amperometric ClO₂ Sensors

Feature Description
Principle Amperometric; measures current from the electrochemical reaction of ClO₂. ecsense.com
Configuration Typically 2- or 3-electrode systems, often membrane-covered. processinstruments.co.ukjumo.net
Key Advantage Provides continuous, real-time measurements. sensorex.com
Interference Membrane design reduces interference from turbidity, color, and other chemicals. processinstruments.co.ukprominent.com
Response Time Fast response, suitable for process control. prominent.com
Applications Water treatment, disinfection process monitoring. jumo.es

Cavity Ring-Down Spectroscopy (CRDS) and Related High-Sensitivity Techniques

Cavity Ring-Down Spectroscopy (CRDS) is an extremely sensitive direct absorption technique used for quantifying trace gases. process-insights.com The method achieves its high sensitivity by effectively creating a very long absorption path length, on the order of kilometers, within a compact instrument. process-insights.com

A CRDS instrument consists of a high-finesse optical cavity formed by two highly reflective mirrors (reflectivity >99.99%). vu.nl A laser pulse is injected into the cavity. The light bounces back and forth between the mirrors, and with each pass, a tiny fraction of the light is transmitted through the second mirror to a detector. process-insights.com In the absence of an absorbing gas, the light intensity decays exponentially at a certain rate, determined by the reflectivity of the mirrors. When an absorbing gas like chlorine dioxide is present in the cavity, it absorbs light at specific wavelengths, causing the light to decay faster. vu.nl The rate of this decay, or the "ring-down time," is measured. The difference in the decay rate with and without the absorbing gas is directly proportional to the gas concentration. process-insights.com

CRDS is self-calibrating and offers exceptional sensitivity, with detection limits reaching parts-per-billion (ppb) or even parts-per-trillion (ppt) levels for some species. acs.orgcopernicus.org Its high selectivity comes from using a laser tuned to a specific absorption line of the target molecule, which minimizes interference from other atmospheric gases. copernicus.org While initial applications focused on species like nitrogen dioxide, the technique is broadly applicable to any molecule with absorption features in the operational wavelength of the laser, including reactive chlorine compounds. acs.org

Table 4: Principles and Advantages of Cavity Ring-Down Spectroscopy

Feature Description
Principle Measures the decay rate (ring-down time) of light in a high-finesse optical cavity. process-insights.comvu.nl
Key Components Laser source, high-reflectivity mirrors, optical cavity, detector. process-insights.com
Path Length Effective path length of many kilometers in a small cell. process-insights.com
Sensitivity Extremely high; capable of ppb to ppt (B1677978) detection. acs.orgcopernicus.org
Selectivity High, derived from monitoring specific molecular absorption lines. copernicus.org
Advantages Absolute measurement, self-calibrating, and insensitive to laser intensity fluctuations. process-insights.comacs.org

Time-Resolved Spectroscopic Studies

Time-resolved spectroscopy encompasses a range of pump-probe techniques used to study ultrafast chemical dynamics occurring on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. ucy.ac.cy These methods are indispensable for investigating the primary photochemical events of chlorine dioxide following light absorption. ucy.ac.cytandfonline.com

In a typical experiment, a short "pump" laser pulse excites the OClO molecule to a higher electronic state. A second, time-delayed "probe" pulse then interrogates the system to monitor the subsequent evolution, such as bond breaking, isomerization, or relaxation back to the ground state. ucy.ac.cyucy.ac.cy

Techniques like time-resolved resonance Raman (TRRR) spectroscopy and femtosecond transient absorption spectroscopy have provided profound insights into OClO photochemistry:

Geminate Recombination: Studies have shown that after photoexcitation, the primary photofragments (ClO and O) can recombine within the solvent cage on a sub-picosecond timescale to re-form ground-state OClO. ucy.ac.cyaip.org

Vibrational Relaxation: Following recombination, the OClO molecule is in a vibrationally "hot" state. Time-resolved studies have measured the dissipation of this excess vibrational energy to the surrounding solvent, which occurs on a timescale of approximately 9 picoseconds in water. ucy.ac.cyaip.orgacs.org

Isomerization: A fraction of the photoexcited OClO can isomerize to form the less stable chlorine superoxide (B77818) (ClOO). tandfonline.comacs.org The subsequent thermal decomposition of this isomer is a pathway for the production of chlorine atoms. tandfonline.comacs.org

Solvent Effects: The dynamics of these processes, including the rate of vibrational relaxation and the quantum yield of recombination, are found to be dependent on the solvent, highlighting the role of the environment in directing the photochemical outcome. ucy.ac.cyucy.ac.cy

These advanced spectroscopic methods provide a molecular-level view of the reaction coordinate, revealing the intricate sequence of events that govern the fate of chlorine dioxide upon absorption of a photon. tandfonline.com

Table 5: Findings from Time-Resolved Studies of ClO₂

Phenomenon Technique Timescale Key Finding
Geminate Recombination TRRR, Transient Absorption Sub-picosecond Primary photofragments (ClO + O) recombine to re-form OClO. ucy.ac.cyucy.ac.cy
Vibrational Relaxation TRRR, Transient Absorption ~9 ps (in water) Excess vibrational energy in re-formed OClO dissipates to the solvent. ucy.ac.cyacs.org
Isomerization Transient Absorption - Photoexcitation can lead to the formation of the ClOO isomer. tandfonline.comacs.org
Chlorine Atom Formation Transient Absorption ~200 ps Cl atoms are formed predominantly via the dissociation of the ClOO isomer. acs.org

Future Research Directions and Emerging Areas in Chlorine Superoxide Chemistry

Exploration of Novel ClO₂ Formation Pathways

The formation of chlorine dioxide and its associated radicals is a critical area of ongoing research, with implications for atmospheric chemistry and water treatment. While some pathways are well-established, the exploration of novel formation routes continues to be a priority.

One-electron transfer is a dominant pathway in the degradation of micropollutants by chlorine dioxide. mdpi.com This process can be followed by indirect oxidation involving the superoxide (B77818) anion radical (O₂•⁻) or the hydroxyl radical (•OH). mdpi.com Recent studies have focused on activating ClO₂ with external energy sources, such as UV radiation, to generate a higher yield of reactive species and improve the abatement of micropollutants. mdpi.com The photolysis of ClO₂ can lead to the formation of ClO• and oxygen atoms or Cl• and dissolved oxygen, which then participate in chain reactions to create secondary reactive species. mdpi.com

Future research will likely focus on identifying and characterizing other novel formation pathways, particularly those relevant to specific environmental compartments or industrial applications. This includes investigating the role of various catalysts and initiators in promoting ClO₂ formation under different conditions.

Understanding Complex Multiphase Reactions

The behavior of chlorine superoxide in multiphase systems, which involve interactions between gas, liquid, and solid phases, is crucial for understanding its environmental impact and optimizing its use in various applications. copernicus.org Multiphase chemistry is central to phenomena ranging from acid rain and stratospheric ozone depletion to the formation of aerosol particles that influence climate and human health. copernicus.org

Research in this area involves the development and application of detailed aqueous phase mechanisms within numerical models to study the physicochemical processing of chlorine species in cloud droplets and aerosol particles. tropos.de These models focus on aqueous-phase oxidations and their effect on the tropospheric oxidation capacity and the formation of secondary particulate matter. tropos.de For instance, the Chemical Aqueous Phase Radical Mechanism (CAPRAM) includes reactions of various radicals such as NO₃, OH, SO₄⁻, Cl₂⁻, and Br₂⁻. tropos.de

A significant challenge in this area is the complexity of reactions at interfaces, such as the surface of aerosol particles or in microemulsions. ias.ac.in Phase transfer catalysts are being explored to overcome solubility limitations in heterogeneous systems by transporting reactive ions from one phase to another. ias.ac.in Future work will need to further investigate these complex reaction environments to better predict the fate and transport of this compound in the environment.

Development of Advanced Theoretical Models

Theoretical and computational chemistry plays a vital role in understanding the fundamental properties and reactivity of this compound. nsf.gov Advanced theoretical models are essential for interpreting experimental data and predicting the behavior of this reactive species in various chemical systems. researchgate.net

One of the challenges in modeling this compound has been the accurate prediction of its structure and dissociation energy. nsf.gov High-level ab initio calculations, such as coupled-cluster methods, have been employed to address these challenges. nsf.govresearchgate.net These methods aim to provide a more accurate description of electron correlation, which is crucial for systems with weak bonds like the Cl-O bond in ClOO. nsf.gov The development of composite ab initio methods that include various energetic corrections is a key area of research for achieving high accuracy in thermochemical and kinetic data. researchgate.net

Future efforts will focus on refining these theoretical models to better account for the effects of the surrounding environment, such as solvent effects and interactions with other molecules in multiphase systems. This will enable more accurate predictions of reaction rate constants, branching ratios, and product distributions in complex chemical environments.

New Analytical Technologies for Ultra-Trace Detection

The development of sensitive and selective analytical methods for the detection of this compound and related species at ultra-trace levels is critical for monitoring their presence in the environment and in industrial processes. unine.chanalytik-jena.com

Current techniques often rely on indirect methods or are not sensitive enough for in-situ measurements at very low concentrations. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a powerful tool for trace element analysis in various samples, but may require preconcentration techniques for ultra-trace levels. unine.ch Laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS) is another promising technique for the direct analysis of solids with high sensitivity and spatial resolution. uniovi.es

Emerging analytical technologies aim to overcome these limitations. For instance, novel ionization sources like UniSpray are being developed to enhance the peak response in mass spectrometry, enabling the ultra-trace detection of a wide range of contaminants. chromatographyonline.com The development of new sensor technologies and the hyphenation of different analytical techniques are also active areas of research. analytik-jena.comscience.gov Future advancements in this area will be crucial for improving our understanding of the sources, sinks, and transformation pathways of this compound in various systems.

Interdisciplinary Research with Environmental and Material Sciences

The study of this compound is increasingly benefiting from interdisciplinary collaborations with environmental and material sciences. acs.org These collaborations are essential for addressing complex environmental problems and for developing new materials and technologies.

In environmental science, research is focused on the role of this compound in atmospheric processes, such as ozone depletion and the formation of secondary organic aerosols. copernicus.org The interaction of chlorine species with various surfaces, from atmospheric aerosols to building materials, is an area of active investigation. researchgate.net

In materials science, there is growing interest in developing materials that can either effectively generate chlorine dioxide for disinfection purposes or, conversely, are resistant to its oxidative effects. researchgate.net This includes the development of advanced oxidation processes (AOPs) that utilize semiconductor photocatalytic materials to generate reactive oxygen species for water treatment. researchgate.net

Future interdisciplinary research will likely lead to the development of innovative solutions for environmental remediation, the design of more durable materials, and a deeper understanding of the complex interplay between chemistry, the environment, and materials.

Q & A

Q. What experimental approaches quantify the thermodynamic stability of ClOO under varying conditions?

  • Methodology : Use calorimetry and kinetic modeling to measure ClOO’s enthalpy of formation (ΔHf) and decomposition rates. For example, ClOO decomposes via: ClOOCl+O2(k=1.2×1012cm3/molecule/s at 298 K)\text{ClOO} \rightarrow \text{Cl} + \text{O}_2 \quad (k = 1.2 \times 10^{-12} \, \text{cm}^3/\text{molecule/s at 298 K})

    • Key Tools : Laser-induced fluorescence (LIF) for tracking Cl radicals; mass spectrometry for O₂ quantification .

Q. How is ClOO detected in biological systems, and what analytical challenges exist?

  • Methodology : Electron paramagnetic resonance (EPR) spin trapping with 5,5-dimethyl-1-pyrroline N-oxide (DMPO) identifies ClOO-derived radicals. Challenges include distinguishing ClOO from other reactive oxygen species (ROS) like superoxide (O₂⁻•).
  • Example Workflow :
    • Treat cells with hypochlorous acid (HOCl) and H₂O₂ to simulate ClOO formation.
    • Add DMPO to trap radicals.
    • Analyze EPR spectra for ClOO-specific adducts (e.g., DMPO-ClOO) .

Advanced Research Questions

Q. What mechanisms explain ClOO’s role in radical chain reactions, particularly in atmospheric or aqueous environments?

  • Methodology : Computational chemistry (e.g., DFT or CASSCF) models ClOO’s reaction pathways. For example: ClOO+NOClONO+O\text{ClOO} + \text{NO} \rightarrow \text{ClONO} + \text{O}
  • Validation : Compare computed activation energies (e.g., 15–20 kJ/mol) with experimental kinetics from flash photolysis .

Q. How do researchers reconcile contradictory data on ClOO’s reactivity across studies (e.g., matrix vs. gas-phase experiments)?

  • Methodology :
  • Matrix Effects : Cryogenic matrices stabilize ClOO but alter its reactivity. Compare gas-phase kinetics (e.g., using pulsed Laval nozzles) with matrix data.
  • Controlled Variables : Report temperature, pressure, and purity of precursors (e.g., OClO must be >99% pure to avoid side reactions) .

Q. What computational strategies improve the accuracy of ClOO’s electronic structure predictions?

  • Methodology :
  • Multireference Methods : Use CASPT2 or MRCI to account for ClOO’s open-shell singlet state.
  • Benchmarking : Validate against high-resolution spectroscopic data (e.g., rotational constants from microwave spectroscopy) .

Q. How does ClOO interact with environmental matrices (e.g., aerosols, ice surfaces), and what experimental designs capture these interactions?

  • Methodology :
  • Heterogeneous Kinetics : Use flow-tube reactors with ice-coated walls to simulate polar stratospheric clouds.
  • Surface-Sensitive Techniques : Attenuated total reflectance (ATR)-FTIR monitors ClOO adsorption/desorption on ice .

Q. What advanced spectroscopic methods resolve ClOO’s transient intermediates in real-time reaction monitoring?

  • Methodology :
  • Femtosecond Transient Absorption : Track ClOO’s formation/decay on picosecond timescales.
  • Synchrotron Radiation : Vacuum UV photoionization mass spectrometry detects ClOO at low concentrations (≤10¹⁰ molecules/cm³) .

Guidelines for Reproducibility

  • Data Reporting : Include raw spectroscopic datasets, computational input files, and purity certifications for reagents .
  • Instrument Calibration : Specify spectrophotometer models (e.g., Jasco V-730) and calibration protocols (e.g., NIST-traceable standards) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.